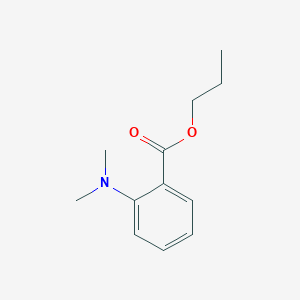
Propyl 2-(dimethylamino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl 2-(dimethylamino)benzoate is an organic compound that belongs to the class of benzoates. It is a derivative of benzoic acid where the hydrogen atom of the carboxyl group is replaced by a propyl group and the hydrogen atom of the amino group is replaced by two methyl groups. This compound is known for its applications in various fields including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propyl 2-(dimethylamino)benzoate can be synthesized through several methods. One common method involves the esterification of 2-(dimethylamino)benzoic acid with propanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Propyl 2-(dimethylamino)benzoate undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like N-bromosuccinimide (NBS) in the presence of light or heat can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Propyl 2-(dimethylamino)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the manufacture of polymers, coatings, and other industrial products.
Mecanismo De Acción
The mechanism of action of propyl 2-(dimethylamino)benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparación Con Compuestos Similares
Propyl 2-(dimethylamino)benzoate can be compared with other similar compounds such as:
- Methyl 2-(dimethylamino)benzoate
- Ethyl 2-(dimethylamino)benzoate
- Butyl 2-(dimethylamino)benzoate
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties. For instance, the propyl group may confer different solubility and reactivity characteristics compared to its methyl or ethyl counterparts.
Conclusion
This compound is a versatile compound with significant applications in various fields Its unique chemical structure and reactivity make it an important subject of study in scientific research and industrial applications
Propiedades
Número CAS |
72250-39-6 |
|---|---|
Fórmula molecular |
C12H17NO2 |
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
propyl 2-(dimethylamino)benzoate |
InChI |
InChI=1S/C12H17NO2/c1-4-9-15-12(14)10-7-5-6-8-11(10)13(2)3/h5-8H,4,9H2,1-3H3 |
Clave InChI |
UAYWKNSJKQZUBX-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(=O)C1=CC=CC=C1N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


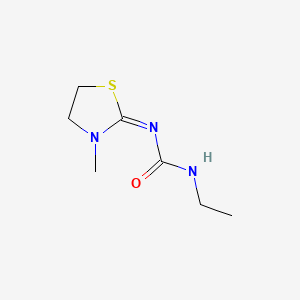

![Ethyl (2-pentyl-2-azaspiro[5.5]undec-8-en-1-yl)acetate](/img/structure/B14463198.png)

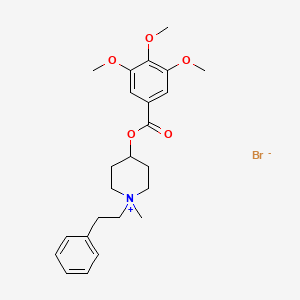

phosphanium chloride](/img/structure/B14463232.png)
![3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine;2-(butoxymethyl)oxirane;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14463240.png)

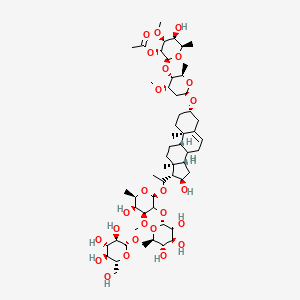
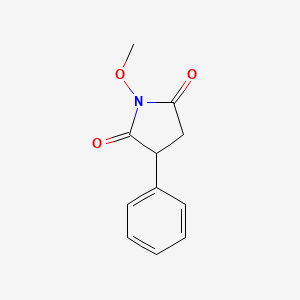
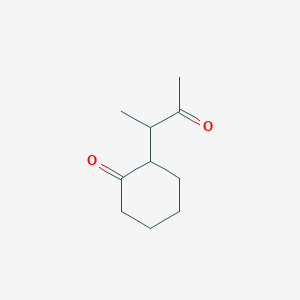
![2-[Methyl(phenyl)amino]ethyl naphthalene-1-carboxylate](/img/structure/B14463262.png)
phosphanium bromide](/img/structure/B14463267.png)
